

physical and chemical properties of 2,3,4,5-Tetrafluoropyridine

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Compound of Interest

Compound Name: 2,3,4,5-Tetrafluoropyridine

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An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridine

Note to the reader: The initial request specified **2,3,4,5-Tetrafluoropyridine**. However, extensive database searches consistently returned information for 2,3,5,6-Tetrafluoropyridine, a common and well-documented isomer. It is highly probable that this is the compound of interest. This guide will focus on the physical and chemical properties of 2,3,5,6-Tetrafluoropyridine.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,5,6-Tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid. Its core physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 2,3,5,6-Tetrafluoropyridine

Property	Value
Molecular Formula	C5HF4N[1][2]
Molecular Weight	151.06 g/mol [1][2]
CAS Number	2875-18-5[1][2]
Appearance	Colorless to light yellow clear liquid
Boiling Point	102 °C (lit.)[1][3]
Density	1.499 g/mL at 25 °C (lit.)[1][3]
Refractive Index	n _{20/D} 1.4046 (lit.)[1][3]
Flash Point	87 °F (31 °C)[3]
Storage Temperature	Room Temperature, recommended in a cool, dark place (<15°C)

Table 2: Spectroscopic and Chromatographic Data of 2,3,5,6-Tetrafluoropyridine

Data Type	Description
¹ H NMR	Spectrum available[4]
¹³ C NMR	Spectrum available
¹⁹ F NMR	Spectrum available[5]
Mass Spectrum (EI)	Data available[2]
GC Purity	>98.0%

Chemical Reactivity and Applications

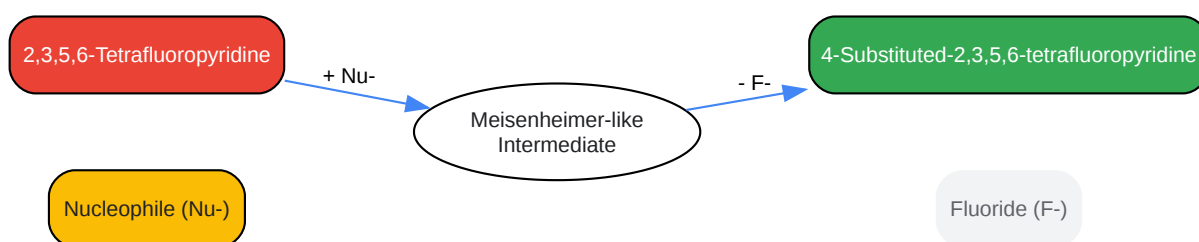
2,3,5,6-Tetrafluoropyridine is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7][8] Its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring, making it susceptible to nucleophilic aromatic substitution (S_NAr) reactions.

The fluorine atoms on the pyridine ring can be selectively replaced by various nucleophiles. The 4-position (para to the nitrogen) is the most activated and typically reacts first.[9][10] This selective reactivity allows for the synthesis of a wide range of substituted pyridine derivatives.

Key applications include:

- **Pharmaceutical Intermediates:** Used in the synthesis of innovative drugs, where the introduction of fluorine can improve metabolic stability and membrane permeability.[6][8]
- **Agrochemicals:** A key component in the synthesis of new insecticides and fungicides.[6][7]
- **Materials Science:** Derivatives are used in the development of high-performance materials. [6]

A common reaction is the substitution of the fluorine at the 4-position by a nucleophile, as depicted in the following diagram.



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Caption: Nucleophilic aromatic substitution of 2,3,5,6-Tetrafluoropyridine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of 2,3,5,6-Tetrafluoropyridine. Below are summaries of key experimental protocols cited in the literature.

a) Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine

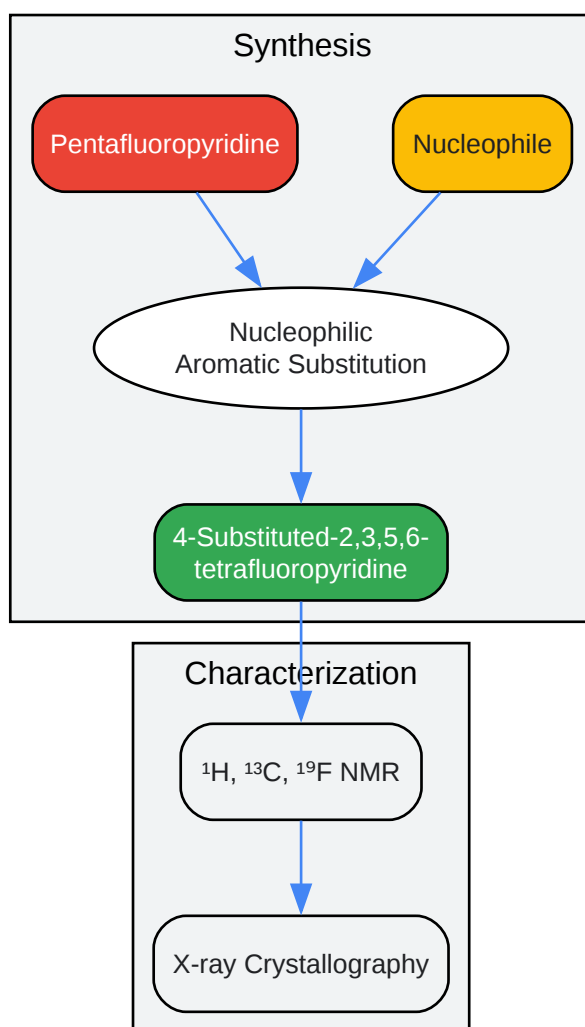
- **Objective:** To synthesize 2,3,5,6-Tetrafluoropyridine by the reduction of pentafluoropyridine.

- Methodology: A mixture of pentafluoropyridine, hydrobromic acid (HBr), and sulpholane is heated in a PTFE-sprayed autoclave.[3][8]
- Procedure:
 - Charge a PTFE-sprayed autoclave with pentafluoropyridine (20.0 g, 118 mmol), HBr (32.0 g, 400 mmol), and sulpholane (40 cm³).
 - Heat the mixture at 200 °C for 48 hours.
 - After cooling, add the mixture to water and extract with ether.
 - The resulting ether solution contains a mixture of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine.
- Analysis: The product composition is determined by GCMS and fluorine NMR spectroscopy by comparison with authentic samples.[3][8]

b) Synthesis of 4-Substituted 2,3,5,6-Tetrafluoropyridine Derivatives

- Objective: To demonstrate the nucleophilic substitution reactivity of pentafluoropyridine to yield 4-substituted tetrafluoropyridine derivatives.
- Methodology: Reaction of pentafluoropyridine with various C, S, and N-nucleophiles.[11]
- General Procedure:
 - Dissolve pentafluoropyridine in a suitable solvent.
 - Add the nucleophile (e.g., malononitrile, 1-methyl-tetrazole-5-thiol, or piperazine).
 - The reaction proceeds to yield the 4-substituted 2,3,5,6-tetrafluoropyridine derivative.
- Characterization: The resulting compounds are characterized by ¹H, ¹³C, and ¹⁹F-NMR spectroscopy, and X-ray crystallography.[11][12]

The following workflow illustrates the general process for synthesizing and characterizing these derivatives.



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Caption: General workflow for the synthesis and characterization of 4-substituted tetrafluoropyridines.

This guide provides a foundational understanding of 2,3,5,6-Tetrafluoropyridine, highlighting its properties, reactivity, and applications, which are essential for researchers and professionals in the field of chemical synthesis and drug discovery.

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